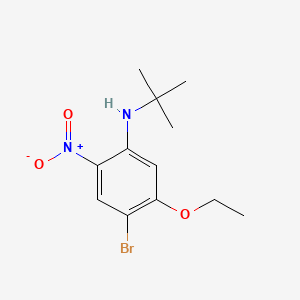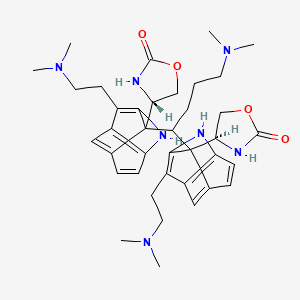
1-Chloro-3-methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methylcyclopentane is an organic compound with the molecular formula C6H11Cl It is a chlorinated derivative of methylcyclopentane, where a chlorine atom is attached to the first carbon of the cyclopentane ring, and a methyl group is attached to the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylcyclopentane can be synthesized through several methods. One common approach involves the chlorination of 3-methylcyclopentane. This reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and it is often carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
1-Chloro-3-methylcyclopentane undergoes various chemical reactions, including:
Substitution Reactions:
Nucleophilic Substitution: When treated with a nucleophile such as sodium hydroxide, this compound can undergo nucleophilic substitution to form 3-methylcyclopentanol.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide, the compound can undergo elimination to form 3-methylcyclopentene.
Oxidation and Reduction Reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding cyclopentanone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield 3-methylcyclopentane.
Aplicaciones Científicas De Investigación
1-Chloro-3-methylcyclopentane has several applications in scientific research:
Chemistry:
- It is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a model compound for studying the reactivity of chlorinated cycloalkanes.
Biology and Medicine:
- The compound is investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry:
- It is utilized in the production of agrochemicals and other specialty chemicals.
- The compound is also used in the formulation of certain types of lubricants and solvents.
Mecanismo De Acción
The mechanism of action of 1-chloro-3-methylcyclopentane in chemical reactions typically involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The chlorine atom, being an electron-withdrawing group, stabilizes the carbocation intermediate, facilitating the reaction. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.
Comparación Con Compuestos Similares
1-Chloro-3-methylcyclopentane can be compared with other chlorinated cycloalkanes such as:
1-Chlorocyclopentane: Lacks the methyl group, making it less sterically hindered and more reactive in certain substitution reactions.
1-Chloro-2-methylcyclopentane: The position of the methyl group affects the compound’s reactivity and the stability of intermediates formed during reactions.
1-Chloro-3-methylcyclohexane: The larger ring size of cyclohexane compared to cyclopentane influences the compound’s conformational stability and reactivity.
Propiedades
IUPAC Name |
1-chloro-3-methylcyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Cl/c1-5-2-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTDXLYILUJOTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90707374 |
Source


|
| Record name | 1-Chloro-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142857-44-1 |
Source


|
| Record name | 1-Chloro-3-methylcyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90707374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)
![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)
